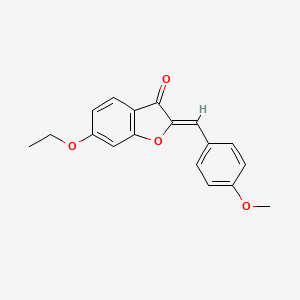

(Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-Ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-methoxybenzylidene group at position 2 and an ethoxy group at position 6. Aurones, a subclass of flavonoids, are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-21-14-8-9-15-16(11-14)22-17(18(15)19)10-12-4-6-13(20-2)7-5-12/h4-11H,3H2,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNZJVAIPRWUNW-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of benzofuran-3(2H)-one with 4-methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action for (Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is not well-documented. like other benzofuran derivatives, it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions and functional groups on the benzylidene and benzofuranone rings (Table 1).

Table 1: Structural Comparison of Selected Aurone Derivatives

Physicochemical Properties

- Melting Points: Compound 11: 265°C (higher than non-hydroxylated analogs due to hydrogen bonding). Compound 6w: 218.9–219.6°C (dimethoxy groups reduce polarity). Target Compound: Expected lower melting point than Compound 11 due to ethoxy’s reduced hydrogen-bonding capability.

Spectral Data :

Biological Activity

(Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran class, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes an ethoxy group and a methoxy group attached to a benzofuran core. The presence of these substituents enhances its solubility and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | (2Z)-6-ethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |

| Molecular Formula | CHO |

| CAS Number | 859137-01-2 |

The exact mechanism of action for this compound is not fully elucidated. However, similar benzofuran derivatives are believed to interact with various molecular targets, including enzymes and receptors. The interactions may involve:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

These interactions can modulate biological pathways, potentially leading to therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer activities .

Anti-inflammatory Effects

Benzofurans are known for their anti-inflammatory activities. The presence of ethoxy and methoxy groups in this compound may enhance its potential as an anti-inflammatory agent. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Anticancer Properties

Preliminary studies suggest that benzofuran derivatives may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structure of this compound could contribute to its effectiveness in targeting cancer cells through specific pathways.

Case Studies and Research Findings

- In vitro Studies : Various in vitro assays have demonstrated the cytotoxic effects of benzofuran derivatives on cancer cell lines. For example, compounds similar to this compound have been shown to inhibit cell proliferation in breast and prostate cancer models .

- Molecular Docking Studies : Molecular docking studies suggest that this compound can effectively bind to specific protein targets involved in disease pathways, indicating its potential as a lead compound for drug development .

- Comparative Analysis : Compared to other benzofuran derivatives, this compound exhibits enhanced solubility and biological activity due to its unique substituents. This makes it a valuable candidate for further research in medicinal chemistry .

Q & A

Q. Basic

- ¹H NMR : Benzylidene proton (δ 7.5–8.0 ppm, singlet) confirms Z-configuration; ethoxy group (δ 1.4 ppm, triplet) .

- X-ray crystallography : Resolves supramolecular interactions (e.g., π-π stacking in crystal lattice) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₆O₄: 297.1121) .

What mechanisms underlie its anticancer activity?

Q. Advanced

- Cell cycle arrest : Induces G₀/G₁ phase arrest in MCF-7 cells by downregulating cyclin D1 and CDK4 .

- Apoptosis : Activates intrinsic pathways via mitochondrial membrane potential loss (JC-1 assay) and caspase-3 cleavage .

- Topoisomerase inhibition : Stabilizes Topo II-DNA cleavage complexes, preventing DNA religation .

How to resolve contradictions in biological activity data across studies?

Advanced

Discrepancies arise from:

- Cell line variability : MDA-MB-231 (triple-negative) vs. MCF-7 (ER⁺) may show differential sensitivity due to receptor expression .

- Assay conditions : Varying incubation times (24 vs. 48 hours) impact IC₅₀ values. Standardize protocols using MTT or ATP-based assays .

- Structural analogs : Compare activity of (Z)-isomers vs. (E)-isomers, as configuration affects binding (e.g., Z-isomers show 10-fold higher Topo II affinity) .

What are optimal reaction conditions for high-yield synthesis?

Q. Basic

- Catalyst : L-proline/ChCl-based NaDES improves yield (93.5% for 6-hydroxy derivatives) .

- Temperature : 60–80°C under reflux .

- Work-up : Neutralize with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography .

How do computational methods predict binding affinity to targets like Topoisomerase II?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions between the benzylidene moiety and Topo II’s ATP-binding pocket (ΔG ≈ -8.2 kcal/mol) .

- QSAR models : Correlate logP values with cytotoxicity; optimal logP ~2.5 balances permeability and solubility .

How to confirm the Z-isomer configuration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.